4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Structure
- A practical synthesis of compounds related to 4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride has been achieved, focusing on compounds with potential biological activity (R. Vaid et al., 2012).
- In the study of crystal structures of similar trifluoromethyl-substituted compounds, researchers explored the dihedral angles and distances between atoms to understand molecular interactions (Bin Li et al., 2005).
Biological Activities and Applications
- Discovery and optimization of compounds related to 4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride as GPR119 agonists, which have implications in treating diabetes and related disorders (Osamu Kubo et al., 2021).
- Research on the synthesis and antimicrobial activity of derivatives, highlighting the potential of these compounds in combating pathogens affecting tomato plants, demonstrating the relevance in agricultural sciences (K. Vinaya et al., 2009).
Molecular Analysis and Drug Design
- Studies involving the identification, synthesis, isolation, and spectral characterization of related substances, which are crucial in the development of drugs and understanding their molecular structures (S. Jayachandra et al., 2018).
- Investigations into the design and synthesis of arylsulfonamide derivatives with potential antagonistic activity on serotonin receptors, a critical area in neuropharmacology (J. Kalinowska‐Tłuścik et al., 2018).
Corrosion Inhibition and Material Science
- Quantum chemical and molecular dynamic simulation studies predicting the efficiency of certain piperidine derivatives as corrosion inhibitors on iron, demonstrating the compound's application in material science (S. Kaya et al., 2016).
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Without specific target information, it’s challenging to predict the exact pathways involved .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability, as fluorine atoms are known to resist metabolic degradation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment due to the presence of ionizable groups in its structure .
properties
IUPAC Name |
4-[2-[3-fluoro-5-(trifluoromethyl)phenyl]sulfonylpropan-2-yl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F4NO2S.ClH/c1-14(2,10-3-5-20-6-4-10)23(21,22)13-8-11(15(17,18)19)7-12(16)9-13;/h7-10,20H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLIUBOSVKRJCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNCC1)S(=O)(=O)C2=CC(=CC(=C2)F)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF4NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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